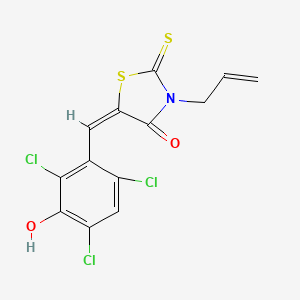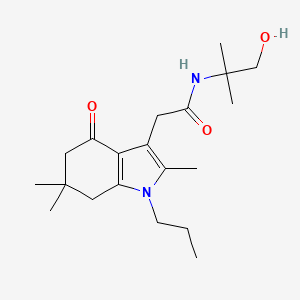
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of 1,2,4-triazoles, which are widely used in medicinal chemistry, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its cytotoxic effects by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. This compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
実験室実験の利点と制限
One of the major advantages of using 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole in lab experiments is its potential as an anticancer agent. This compound has shown promising results in preclinical studies and could be further developed for clinical use. However, one of the limitations of using this compound is its cytotoxicity, which could also affect normal cells. Therefore, further studies are needed to determine the optimal dosage and delivery methods for this compound.
将来の方向性
There are several future directions for the research on 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole. One of the major directions is the development of more potent derivatives of this compound with improved selectivity and lower toxicity. Another direction is the investigation of the potential of this compound as a radiosensitizer, which could enhance the effectiveness of radiotherapy in cancer treatment. Additionally, this compound could also be studied for its potential in other areas, such as agrochemicals and materials science.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various fields.
合成法
The synthesis of 3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole involves the reaction of 4-chlorobenzylidene malononitrile with allylthiol in the presence of sodium ethoxide and ethyl iodide. The resulting intermediate is then treated with hydrazine hydrate and acetic acid to obtain the final product.
科学的研究の応用
3-(allylthio)-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole has shown potential in various scientific research applications. One of the major areas of research is in the field of medicinal chemistry, where this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3S/c1-3-9-18-13-16-15-12(17(13)4-2)10-5-7-11(14)8-6-10/h3,5-8H,1,4,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJZFONCHMAJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(dimethylamino)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4932961.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![N-dibenzo[b,d]furan-3-yl-4-nitrobenzamide](/img/structure/B4932982.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)


![3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
![3-[(4-iodophenyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4933029.png)
![{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}acetonitrile](/img/structure/B4933038.png)
![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)

